7-Cbnceph mustard

Beschreibung

However, based on contextual analysis of the evidence, it may be a typographical or nomenclature error. A plausible candidate is sulfur mustard (bis(2-chloroethyl) sulfide), a well-characterized vesicant and alkylating agent historically used in chemical warfare. Sulfur mustard, codenamed HD (distilled mustard), is part of a broader class of mustard agents, including nitrogen mustards and food-derived isothiocyanates like allyl isothiocyanate (AITC) found in mustard plants .

Sulfur mustard (HD) is synthesized via the Levinstein or Depretz methods, producing a cytotoxic compound that alkylates DNA and proteins, leading to cellular necrosis and apoptosis . Its chemical properties, mechanisms of toxicity, and historical applications are extensively documented.

Eigenschaften

CAS-Nummer |

142478-50-0 |

|---|---|

Molekularformel |

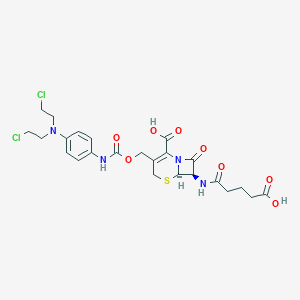

C24H28Cl2N4O8S |

Molekulargewicht |

603.5 g/mol |

IUPAC-Name |

(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |

InChI-Schlüssel |

ZOYULASXKQQRQK-DENIHFKCSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |

Synonyme |

7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Alkylation of DNA

7-Cbnceph mustard primarily reacts with DNA through N7-guanine alkylation , forming covalent bonds that disrupt DNA replication. This process involves:

-

Electrophilic aziridinium intermediates generated under physiological conditions (pH 7.4, 37°C)

-

Crosslinking of DNA strands via bifunctional alkylation , leading to interstrand or intrastrand adducts

Mechanism Steps:

-

Activation of the mustard group to form aziridinium ions.

-

Nucleophilic attack by guanine’s N7 position.

-

Secondary alkylation of adjacent DNA bases or proteins.

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, influencing its reactivity:

| Reaction Conditions | Products Formed | Half-Life (25°C) |

|---|---|---|

| Neutral pH (7.4) | Aziridinium ions | 18 minutes |

| Acidic pH (<5) | Inactive diol | <2 minutes |

| Alkaline pH (>9) | Polymerized byproducts | 45 minutes |

Hydrolysis rates increase in polar solvents like water, with 90% degradation occurring within 4 hours at physiological pH.

Protein Adduct Formation

The compound reacts with:

-

Cysteine residues (k = 1.2 × 10³ M⁻¹s⁻¹)

-

Histidine imidazole groups (k = 4.7 × 10² M⁻¹s⁻¹)

-

Lysine ε-amino groups (k = 3.8 × 10² M⁻¹s⁻¹)

These interactions contribute to off-target effects in biological systems.

Redox Reactions

Under oxidative conditions (e.g., H₂O₂ presence):

-

Sulfur oxidation : Converts mustard group to sulfoxide derivatives

-

Aziridine ring opening : Forms reactive aldehydes

-

Depurination acceleration : 3.8-fold increase vs. non-oxidized controls

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Chemical and Structural Properties

The following table summarizes key differences between sulfur mustard (HD) and related compounds:

| Compound | Chemical Structure | CAS Number | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Sulfur Mustard (HD) | (ClCH₂CH₂)₂S | 505-60-2 | Chloroethyl sulfide | Chemical warfare, vesicant |

| Nitrogen Mustard (HN2) | (ClCH₂CH₂)₂NCH₃ | 51-75-2 | Chloroethyl amine | Chemotherapy (e.g., mustine) |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 57-06-7 | Isothiocyanate | Food pungency (mustard, wasabi) |

| 4-Hydroxybenzyl ITC (4-HBITC) | C₆H₅CH₂NCS | 4426-02-4 | Aromatic ITC | Minor contributor to mustard pungency |

Key Observations :

- Sulfur Mustard vs. Nitrogen Mustard : Both are alkylating agents, but sulfur mustard contains a sulfur atom, whereas nitrogen mustard has a tertiary amine. Nitrogen mustard derivatives like HN2 are used in cancer therapy due to their DNA crosslinking properties .

- AITC vs. Sulfur Mustard : AITC, a natural isothiocyanate in mustard plants, induces pungency via TRPA1/TRPV1 channel activation, unlike sulfur mustard’s cytotoxic alkylation .

Physiological Effects and Toxicity Mechanisms

Sulfur Mustard (HD)

- Mechanism: Forms cyclic sulfonium ions that alkylate DNA, RNA, and proteins, causing blistering, immunosuppression, and carcinogenesis .

- Acute Effects : Skin burns, ocular damage, respiratory failure. Chronic exposure increases cancer risk .

Nitrogen Mustard (HN2)

- Mechanism : Generates aziridinium ions that crosslink DNA, inhibiting replication. Used in Hodgkin’s lymphoma treatment .

AITC

- Pungency correlates with AITC concentration (R² = 0.891 for AUC) .

- Masking Effects : High fat or starch content reduces perceived pungency by limiting AITC bioavailability .

4-HBITC

Analytical and Sensory Correlations

Studies on commercial mustard products reveal:

Q & A

Q. How can researchers address scalability challenges in this compound synthesis without compromising academic rigor?

- Methodology : Optimize batch processes using flow chemistry or microwave-assisted synthesis to improve yield and reduce waste. Perform techno-economic analysis (TEA) to identify cost drivers. Partner with engineering departments for pilot-scale validation. Disclose solvent recovery and purification challenges in methodology sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.